1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c1-4(15)6-2-5(10)3-7(8(6)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBYNEMZUUCSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds. This suggests that 1-(5-Bromo-2-Fluoro-3-(TriFluoroMethyl)phenyl)Ethan-1-one may interact with its targets through similar mechanisms.
Biochemical Pathways
Based on its potential use in suzuki–miyaura coupling reactions, it may be involved in pathways related to carbon-carbon bond formation.
Biological Activity
1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone (CAS: 2092468-17-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular structure of 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone can be represented as follows:
- Molecular Formula : C10H6BrF4O
- Molar Mass : 305.06 g/mol
The presence of halogen substituents (bromo and fluoro) on the phenyl ring is significant for its biological activity, influencing both solubility and reactivity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives with bromine substituents have shown effectiveness against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone | TBD | MRSA |
| Comparison Compound | 62.5 | Gentamicin |
The minimum inhibitory concentration (MIC) of related compounds has been reported between 15.625 μM to 125 μM against Staphylococcus species, indicating a promising antibacterial profile for derivatives of this compound .
Antifungal Activity
In addition to antibacterial effects, this compound may also exhibit antifungal properties. Research has shown that halogenated compounds often have enhanced antifungal activity due to their ability to disrupt cellular membranes or inhibit key metabolic pathways.
| Fungal Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Candida albicans | TBD | Fluconazole (62.5) |
| Aspergillus niger | TBD | Nystatin (3.9) |
The efficacy of similar compounds suggests that 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone could potentially outperform traditional antifungals in specific contexts .
Anticancer Activity
Preliminary studies indicate that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | TBD | Apoptosis induction |
| MCF-7 | TBD | Cell cycle arrest |
The structural features of the compound, particularly the trifluoromethyl group, may enhance its interaction with biological targets involved in tumor growth and metastasis .
The biological activity of 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone is hypothesized to involve several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have shown to inhibit bacterial protein synthesis, leading to bactericidal effects.
- Membrane Disruption : The presence of halogens may enhance membrane permeability in fungi, leading to cell lysis.
- Apoptosis Induction in Cancer Cells : The compound may activate caspase pathways leading to programmed cell death.
Case Studies
Several case studies have documented the effects of halogenated phenyl derivatives on microbial resistance patterns and cancer cell viability:
- A study involving a series of brominated phenyl derivatives demonstrated significant antibacterial activity against MRSA strains, suggesting that the bromo substituent plays a crucial role in enhancing efficacy.
- Another investigation into antifungal activity showed that certain derivatives could effectively inhibit biofilm formation, a critical factor in fungal pathogenicity.
Q & A
(Basic) What are the common synthetic routes for preparing 1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone?
The synthesis typically involves halogenation and functional group introduction. A validated approach includes:
- Bromination : Reacting a precursor (e.g., 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone) with bromine in the presence of Lewis acids like FeBr₃ or AlBr₃ to achieve regioselective bromination at the 5-position .
- Fluorination/Trifluoromethylation : Fluorine and trifluoromethyl groups are introduced via electrophilic substitution or cross-coupling reactions using reagents like Selectfluor or trifluoromethyl iodide .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons and substituent effects (e.g., deshielding from Br and CF₃ groups) .
- ¹³C NMR : Confirms carbonyl (C=O) resonance (~190–210 ppm) and aryl carbon shifts induced by electron-withdrawing groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ for C₉H₅BrF₄O) and fragmentation patterns .
- IR Spectroscopy : Detects C=O stretching (~1680–1720 cm⁻¹) and C-F/Br vibrations .
(Advanced) How can researchers optimize regioselective bromination to minimize by-products?
Regioselectivity challenges arise due to competing halogenation sites. Strategies include:
- Catalyst Selection : Lewis acids like FeBr₃ favor para-bromination over ortho due to steric and electronic effects .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic by-products .
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states for selective bromination .
- Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust conditions dynamically .
(Advanced) How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing Br, F, and CF₃ groups:
- Reduce Electron Density : Deactivate the aryl ring, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Direct Coupling Sites : Meta-directing CF₃ and para-directing Br/F substituents guide coupling partners to specific positions .
- Stability Considerations : Strong EWG effects may require optimized bases (e.g., Cs₂CO₃) and ligands (e.g., XPhos) to prevent catalyst poisoning .
(Advanced) What experimental design considerations are critical for bioactivity studies?
- Solubility Optimization : Use DMSO or aqueous-organic mixtures (e.g., PBS/EtOH) to enhance bioavailability .
- Dose-Response Assays : Test concentrations (1–100 µM) in cytotoxicity screens (e.g., MTT assay) to identify IC₅₀ values .
- Control Compounds : Compare with analogs lacking Br or CF₃ to isolate substituent-specific effects (e.g., 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone) .
- Metabolic Stability : Assess hepatic microsome stability to predict in vivo efficacy .
(Advanced) How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Impurity Artifacts : Validate purity (>95% by HPLC) to exclude confounding effects from synthetic by-products .
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) across labs .
- Structural Confirmation : Re-examine compound identity via X-ray crystallography or 2D NMR if activity diverges from literature .
(Advanced) What computational methods support mechanistic studies of this compound?
- DFT Calculations : Model reaction pathways (e.g., bromination transition states) using Gaussian or ORCA .
- Molecular Docking : Predict binding interactions with targets (e.g., kinase enzymes) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
